

Experimental Protocol: Synthesis of Symmetrical Diphenethylurea via CDI Coupling

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Compound of Interest		
Compound Name:	1,3-Diphenethylurea	
Cat. No.:	B181207	Get Quote

This protocol details the synthesis of symmetrical diphenethylurea from phenethylamine and 1,1'-carbonyldiimidazole (CDI). The reaction proceeds in two steps within a one-pot synthesis: the formation of an N-acylimidazole intermediate, followed by nucleophilic attack by a second molecule of phenethylamine to yield the desired symmetrical urea.

Materials and Reagents:

- Phenethylamine
- 1,1'-Carbonyldiimidazole (CDI)
- Deionized Water
- Ethyl Acetate (EtOAc)
- Hexane
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard laboratory glassware for filtration and recrystallization



• Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenethylamine (2.0 equivalents).
- Dissolution: Add deionized water to the flask and stir at room temperature until the phenethylamine is fully dissolved.
- Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.
- Addition of CDI: Slowly add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) to the cooled solution in portions.
- Intermediate Formation: Stir the reaction mixture at 0°C for 1 hour to facilitate the formation of the N-acylimidazole intermediate. The progress of this step can be monitored by TLC.
- Urea Formation: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.[1] A precipitate of symmetrical diphenethylurea will form.
- Isolation of Product: Filter the reaction mixture to collect the solid product.
- Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials and byproducts.
- Drying: Dry the crude product under vacuum.
- Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure symmetrical diphenethylurea as a white solid.[1]
- Characterization: Characterize the purified product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation



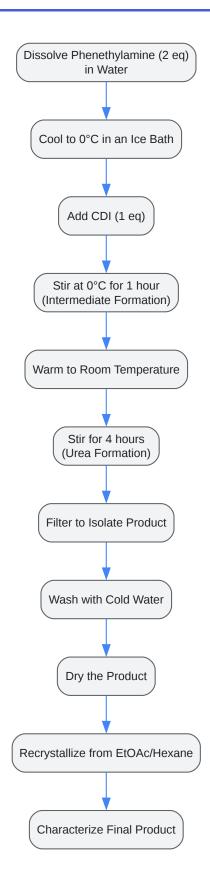
The following table summarizes the key quantitative data for the synthesis of symmetrical diphenethylurea.

Parameter	Value	Reference/Note
Reactants		
Phenethylamine	2.0 eq	
1,1'-Carbonyldiimidazole (CDI)	1.0 eq	A slight excess of CDI (e.g., 1.05-1.1 eq) can be used to ensure full conversion.
Reaction Conditions		
Solvent	Water	[1]
Temperature - Step 1	0°C	Formation of N-acylimidazole intermediate.[1]
Reaction Time - Step 1	1 hour	[1]
Temperature - Step 2	Room Temperature	Formation of symmetrical urea.
Reaction Time - Step 2	4 hours	[1]
Product		
Appearance	White Solid	[1]
Purification Method	Recrystallization (EtOAc/Hexane)	[1]
Expected Yield	>90%	Based on similar reported syntheses of symmetrical ureas.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of symmetrical diphenethylurea.





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Caption: Workflow for the synthesis of symmetrical diphenethylurea.



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References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]
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